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Cat. No.: B15486392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The intermetallic Nd₂Ni₇ system, a member of the broader R₂T₇ (R = rare earth, T = transition

metal) family, is of significant interest for various technological applications, including hydrogen

storage and permanent magnets. A thorough understanding of its crystallographic properties is

fundamental to elucidating its structure-property relationships and enabling the rational design

of new materials. This guide provides a comprehensive overview of the crystallographic data

for the Nd₂Ni₇ system, detailing its known polytypes, structural characteristics, and the

experimental methodologies employed for their determination.

Crystal Structure of Nd₂Ni₇
The crystal structure of Nd₂Ni₇ is characterized by the stacking of two fundamental building

blocks: a Laves phase [Nd₂Ni₄] unit and a [NdNi₅] unit. The arrangement of these layers along

the c-axis gives rise to different polytypes, with the most common being the hexagonal 2H and

the rhombohedral 3R structures. The 2H polytype is generally observed for R₂T₇ compounds

with larger rare-earth elements, while the 3R polytype is more common for those with smaller

rare-earth elements. For neodymium, which is intermediate in size, both polytypes or a mixture

thereof can be observed.

2H Polytype (Ce₂Ni₇-type)
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The 2H polytype of Nd₂Ni₇ possesses a hexagonal crystal structure.

Space Group: P6₃/mmc (No. 194)

Structural Description: This structure consists of an alternating stacking of [Nd₂Ni₄] and

[NdNi₅] layers along the c-axis in an ABAB... sequence.

3R Polytype (Gd₂Co₇-type)
The 3R polytype of Nd₂Ni₇ exhibits a rhombohedral crystal structure, which can also be

described using a hexagonal setting for easier comparison.

Space Group: R-3m (No. 166)

Structural Description: This polytype features a three-layer stacking sequence of the

fundamental blocks in an ABCABC... arrangement.

Quantitative Crystallographic Data
Precise lattice parameters and atomic positions for the pure Nd₂Ni₇ polytypes are crucial for

computational modeling and understanding its physical properties. The following tables

summarize the representative crystallographic data for the 2H and 3R phases. Note: The exact

values can vary slightly depending on the synthesis conditions and stoichiometry.

Table 1: Crystallographic Data for 2H-Nd₂Ni₇

Parameter Value

Crystal System Hexagonal

Space Group P6₃/mmc

a (Å) ~5.0

c (Å) ~24.4

Formula Units/Unit Cell (Z) 4

Table 2: Atomic Coordinates for 2H-Nd₂Ni₇ (Representative)
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Atom Wyckoff Site x y z

Nd(1) 4f 1/3 2/3 ~0.03

Nd(2) 4e 0 0 ~0.14

Ni(1) 6g 1/2 0 0

Ni(2) 6h ~0.83 ~0.66 1/4

Ni(3) 4f 1/3 2/3 ~0.09

Ni(4) 12k ~0.17 ~0.34 ~0.09

Table 3: Crystallographic Data for 3R-Nd₂Ni₇

Parameter Value

Crystal System Rhombohedral (Hexagonal setting)

Space Group R-3m

a (Å) ~5.0

c (Å) ~36.6

Formula Units/Unit Cell (Z) 6

Table 4: Atomic Coordinates for 3R-Nd₂Ni₇ (Representative, Hexagonal Setting)

Atom Wyckoff Site x y z

Nd(1) 6c 0 0 ~0.02

Nd(2) 6c 0 0 ~0.15

Ni(1) 9e 1/2 0 0

Ni(2) 18h ~0.5 ~0.5 ~0.08

Ni(3) 3b 0 0 1/2
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Experimental Protocols
The determination of the crystallographic data presented above typically involves the following

experimental procedures:

Synthesis
Arc Melting: High-purity neodymium and nickel are weighed in the stoichiometric ratio of 2:7.

The elements are melted together in an argon arc furnace on a water-cooled copper hearth.

To ensure homogeneity, the resulting ingot is typically flipped and remelted several times.

Induction Melting: Alternatively, the constituent elements can be melted in a cold crucible or a

suitable inert crucible using an induction furnace under an inert atmosphere.

Annealing: The as-cast alloy is then sealed in a quartz tube under vacuum or an inert

atmosphere and annealed at a high temperature (e.g., 900-1000 °C) for an extended period

(e.g., one to two weeks) to promote phase homogeneity and crystal growth. The sample is

then slowly cooled or quenched, depending on the desired phase.

Crystal Structure Determination
X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the phases

present and to determine the crystal structure and lattice parameters.

Data Collection: A finely ground powder of the annealed alloy is placed in a sample holder,

and the XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. .

Phase Analysis: The experimental diffraction pattern is compared with standard diffraction

patterns from crystallographic databases (e.g., ICDD) to identify the Nd₂Ni₇ phase and any

secondary phases.

Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed.

This involves fitting the entire experimental diffraction profile with a calculated profile

based on a structural model (space group, lattice parameters, atomic positions, and site

occupancies). The refinement process minimizes the difference between the observed and

calculated patterns, yielding accurate crystallographic parameters.
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Single Crystal X-ray Diffraction: For a more precise determination of the crystal structure,

especially the atomic coordinates, single crystal XRD is the preferred method.

Crystal Selection: A small, high-quality single crystal is isolated from the annealed ingot.

Data Collection: The crystal is mounted on a goniometer, and diffraction data are collected

from all orientations.

Structure Solution and Refinement: The collected data are used to solve the crystal

structure ab initio or by using a known model. The structural parameters are then refined

to high precision.
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Caption: Relationship between building blocks and Nd₂Ni₇ polytypes.

Experimental Workflow for Crystallographic Analysis
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Caption: Workflow for Nd₂Ni₇ crystallographic analysis.
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[https://www.benchchem.com/product/b15486392#crystallographic-data-for-the-nd2ni7-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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